molecular formula C21H33N3O4 B3250765 (R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine CAS No. 205251-35-0

(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine

Cat. No.: B3250765
CAS No.: 205251-35-0
M. Wt: 391.5 g/mol
InChI Key: QQWWHPLYCKURHB-IAGOWNOFSA-N
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Description

(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine is a chiral compound that belongs to the class of diaminopyrrolidines It is characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzylamine.

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Pyrrolidine Ring: The protected amine is then subjected to cyclization to form the pyrrolidine ring. This can be achieved through various methods, including intramolecular cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed to replace the benzyl group with other substituents.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4/c1-20(2,3)27-18(25)22-16-13-24(12-15-10-8-7-9-11-15)14-17(16)23-19(26)28-21(4,5)6/h7-11,16-17H,12-14H2,1-6H3,(H,22,25)(H,23,26)/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWWHPLYCKURHB-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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